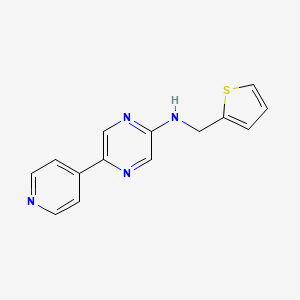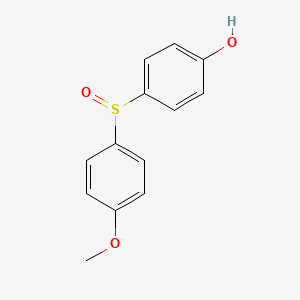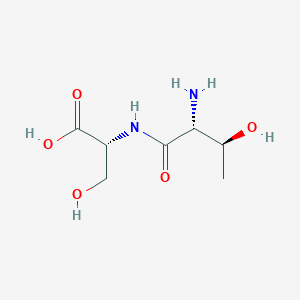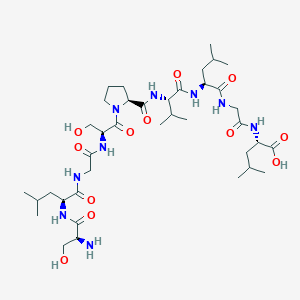
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, a pyridine ring, and a thienyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-thiophenemethylamine under specific conditions to form the intermediate, which is then cyclized with pyrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A related compound used as an anti-tuberculosis drug.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Thiophene derivatives: Compounds with similar thienyl groups but different functional groups.
Uniqueness
Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is unique due to its combination of pyrazine, pyridine, and thienyl groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
821783-98-6 |
|---|---|
Molekularformel |
C14H12N4S |
Molekulargewicht |
268.34 g/mol |
IUPAC-Name |
5-pyridin-4-yl-N-(thiophen-2-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C14H12N4S/c1-2-12(19-7-1)8-17-14-10-16-13(9-18-14)11-3-5-15-6-4-11/h1-7,9-10H,8H2,(H,17,18) |
InChI-Schlüssel |
FZNGQVBOWZHMTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CNC2=NC=C(N=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)



![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)

![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)

